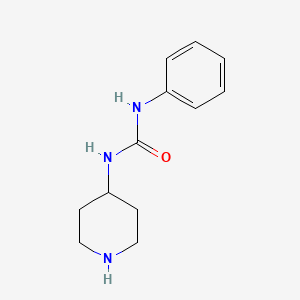

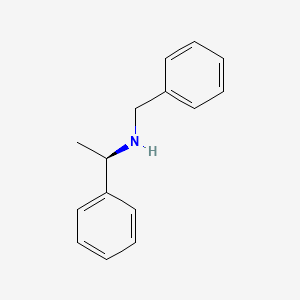

1-Phenyl-3-piperidin-4-ylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-Phenyl-3-piperidin-4-ylurea involves multi-component reactions and microwave-assisted techniques. For instance, a one-pot, three-component synthesis facilitated by p-toluene-sulfonic acid catalysis has been utilized for the synthesis of structurally similar compounds, demonstrating the efficiency and versatility of this approach in generating complex molecules (Thabet et al., 2022). Additionally, microwave-assisted synthesis has been reported as a rapid and efficient method for the preparation of related piperidin-1-yl phenyl derivatives, highlighting the benefits of this technique in organic synthesis (Merugu et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds analogous to 1-Phenyl-3-piperidin-4-ylurea has been extensively studied using techniques such as X-ray crystallography and density functional theory (DFT) calculations. These studies reveal intricate details about molecular geometry, electron distribution, and intramolecular interactions, providing insights into the structural basis for the chemical behavior of these compounds (Fatma et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-Phenyl-3-piperidin-4-ylurea derivatives have been explored through various reactions, including Michael addition and cyclization processes. These reactions underscore the compound's versatility as a precursor for the synthesis of a wide range of bioactive molecules and its potential utility in medicinal chemistry (Yang et al., 2009).

Physical Properties Analysis

The physical properties of compounds similar to 1-Phenyl-3-piperidin-4-ylurea, including their thermal and optical characteristics, have been characterized using various analytical techniques. These studies provide valuable information on the stability, solubility, and optical behavior of these compounds, which is crucial for their application in different fields (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of 1-Phenyl-3-piperidin-4-ylurea derivatives, including their reactivity towards various reagents and potential for undergoing a range of chemical transformations, have been the subject of numerous studies. These investigations shed light on the compound's functional group interactivity and its implications for synthetic applications (Kulig et al., 2007).

Applications De Recherche Scientifique

Enzyme Inhibitory Activity

Research has shown that compounds related to 1-Phenyl-3-piperidin-4-ylurea have been investigated for their enzyme inhibitory activities. For instance, derivatives of this compound have been evaluated for their inhibitory effects against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies are crucial in the development of potential treatments for various diseases related to enzyme dysfunction (Cetin, Türkan, Bursal, & Murahari, 2021).

Antibacterial Activity

Some derivatives of 1-Phenyl-3-piperidin-4-ylurea have shown promising results in the field of antibacterial research. Studies have demonstrated the synthesis of these compounds and their effectiveness against various bacterial strains, highlighting their potential as antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

HIV-1 Reverse Transcriptase Inhibition

Research into N-Phenyl derivatives of piperidine, a closely related structure, has shown significant potency against wild-type HIV-1 and various NNRTI-resistant mutant viruses. This highlights its potential application in HIV treatment (Tang et al., 2010).

Anticancer Activity

Compounds structurally similar to 1-Phenyl-3-piperidin-4-ylurea have been synthesized and evaluated for their antileukemic activity, particularly against human leukemia cells. This suggests potential applications in cancer therapy (Vinaya et al., 2011).

Neuroprotective Properties

Certain derivatives of 1-Phenyl-3-piperidin-4-ylurea have been identified as potent NMDA antagonists, which could be instrumental in developing neuroprotective agents for treating neurological disorders (Chenard et al., 1995).

Safety And Hazards

Orientations Futures

“1-Phenyl-3-piperidin-4-ylurea” exhibits a moderate affinity for the dopamine transporter and has been used as a reference compound for the development of potential drugs3.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.

Propriétés

IUPAC Name |

1-phenyl-3-piperidin-4-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBLRKMDOMTQQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362945 |

Source

|

| Record name | 1-phenyl-3-piperidin-4-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-piperidin-4-ylurea | |

CAS RN |

61220-48-2 |

Source

|

| Record name | 1-phenyl-3-piperidin-4-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

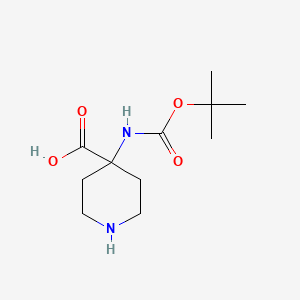

![3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1270030.png)